

# An In-depth Technical Guide to 2-Chloro-4-iodophenol

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## Compound of Interest

Compound Name: 2-Chloro-4-iodophenol

Cat. No.: B177997

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Chloro-4-iodophenol**, a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and chemical industries. This guide covers its chemical identity, physicochemical properties, safety and handling protocols, a proposed synthetic pathway, and its applications in the development of novel compounds.

## Chemical Identity and Structure

The formal IUPAC name for the compound is **2-chloro-4-iodophenol**.<sup>[1]</sup> It is a disubstituted phenol featuring both a chlorine and an iodine atom on the aromatic ring.

- Molecular Formula: C<sub>6</sub>H<sub>4</sub>ClIO<sup>[2][3][4]</sup>
- SMILES: OC1=CC=C(I)C=C1Cl<sup>[2][3]</sup>
- InChI Key: OZCYPGKPOUZZSO-UHFFFAOYSA-N<sup>[1]</sup>

## Physicochemical and Computational Data

The physical and chemical properties of **2-Chloro-4-iodophenol** are crucial for its application in experimental settings. The following table summarizes key quantitative data.

Property	Value	Source
CAS Number	116130-33-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	254.45 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Physical Form	Solid	<a href="#">[1]</a>
Purity	≥95%	<a href="#">[1]</a> <a href="#">[2]</a>
Topological Polar Surface Area (TPSA)	20.23 Å <sup>2</sup>	<a href="#">[2]</a>
logP (octanol-water partition coeff.)	2.6502	<a href="#">[2]</a>
Hydrogen Bond Donors	1	<a href="#">[2]</a>
Hydrogen Bond Acceptors	1	<a href="#">[2]</a>
Rotatable Bonds	0	<a href="#">[2]</a>
Storage Conditions	4°C, protect from light	<a href="#">[1]</a> <a href="#">[2]</a>

## Safety and Handling

**2-Chloro-4-iodophenol** is classified as a hazardous substance and requires careful handling in a laboratory setting. Personal protective equipment (PPE), including gloves, eye protection, and lab coats, should be worn at all times.[\[6\]](#)[\[7\]](#) Work should be conducted in a well-ventilated area or under a chemical fume hood.[\[6\]](#)[\[8\]](#)

The table below summarizes the GHS hazard and precautionary statements.

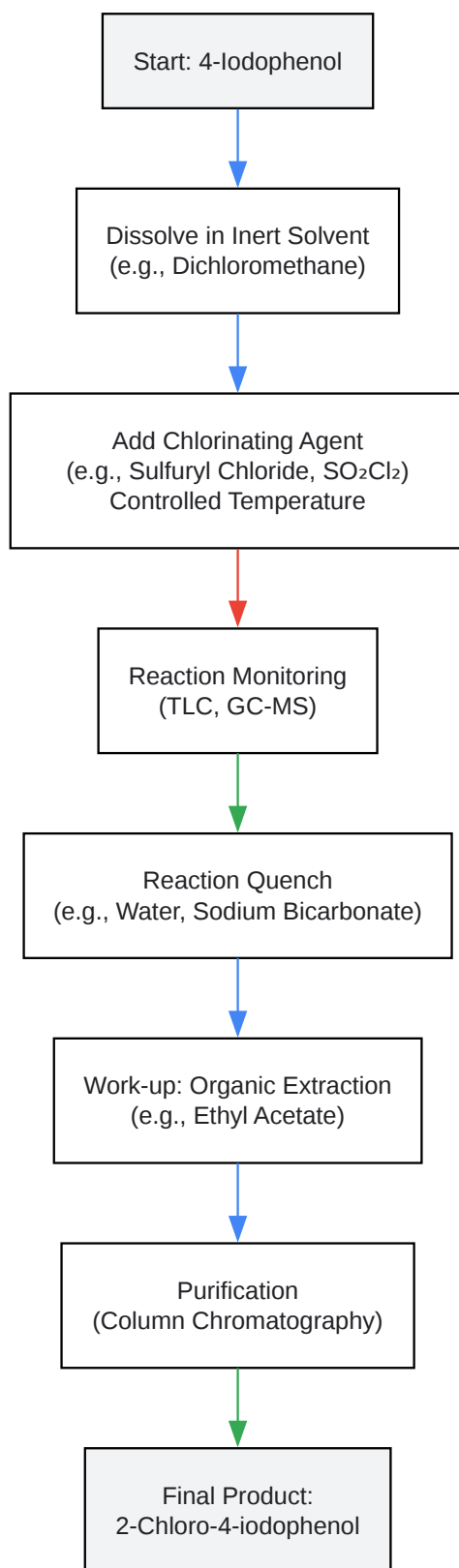
Hazard Class	Code	Statement	Source
Hazard	H302	Harmful if swallowed.	[1]
H315	Causes skin irritation.	[1]	
H319	Causes serious eye irritation.	[1]	
H335	May cause respiratory irritation.	[1]	
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapours/spray.	[1]
P280	Wear protective gloves/protective clothing/eye protection/face protection.	[1][8]	
P302+P352	IF ON SKIN: Wash with plenty of soap and water.	[1]	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1][8]	

## Synthesis Pathway

While specific literature on the direct synthesis of **2-Chloro-4-iodophenol** is not readily available, a logical synthetic route can be proposed based on established chemical principles for halogenating phenols. A plausible method involves the selective chlorination of 4-

iodophenol. The iodophenol starting material is itself a valuable intermediate in pharmaceutical research.<sup>[9]</sup>

The diagram below illustrates a proposed workflow for the synthesis of **2-Chloro-4-iodophenol**.



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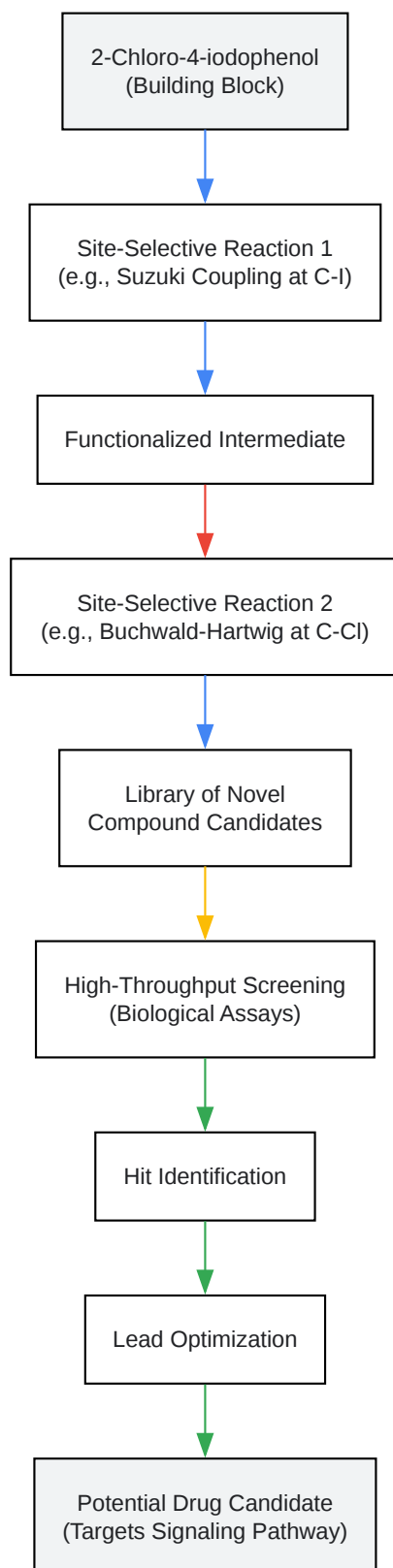
Caption: Proposed synthetic workflow for **2-Chloro-4-iodophenol**.

## Role in Drug Discovery and Development

Halogenated phenols are critical building blocks in medicinal chemistry. The presence of two different halogen atoms (chlorine and iodine) at specific positions on the phenol ring makes **2-Chloro-4-iodophenol** a highly valuable and versatile intermediate. The differential reactivity of the C-I and C-Cl bonds allows for regioselective functionalization through various cross-coupling reactions.<sup>[10]</sup>

This selective reactivity enables chemists to introduce different molecular fragments sequentially, building complex molecular architectures. Such strategies are fundamental in synthesizing novel drug candidates and other bioactive molecules.<sup>[9][11]</sup>

The diagram below illustrates the logical relationship of **2-Chloro-4-iodophenol** as an intermediate in a drug discovery pipeline.



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Caption: Role of **2-Chloro-4-iodophenol** in a drug discovery workflow.

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization at the C4 position. The following is a representative experimental protocol for a Suzuki-Miyaura reaction.

Objective: To synthesize 2-chloro-4-aryl-phenol by coupling **2-Chloro-4-iodophenol** with an arylboronic acid.

Materials:

- **2-Chloro-4-iodophenol**
- Arylboronic acid (1.1 equivalents)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 2 mol%)
- SPhos (4 mol%)
- Potassium phosphate ( $\text{K}_3\text{PO}_4$ , 2.0 equivalents)
- Toluene/Water (e.g., 10:1 mixture)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

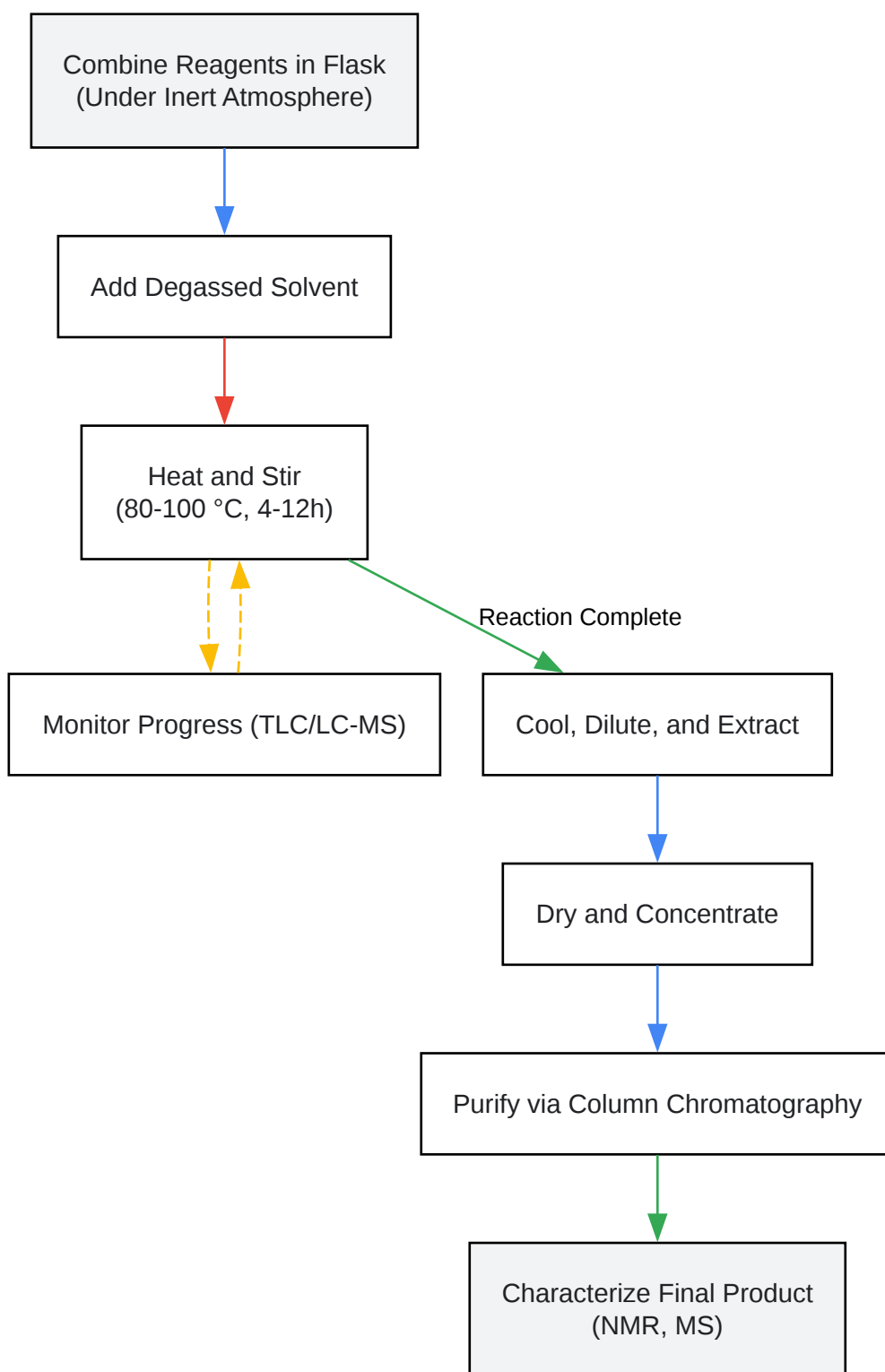
Procedure:

- **Reaction Setup:** In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine **2-Chloro-4-iodophenol** (1.0 eq), the arylboronic acid (1.1 eq),  $\text{Pd}(\text{OAc})_2$  (0.02 eq), SPhos (0.04 eq), and  $\text{K}_3\text{PO}_4$  (2.0 eq).
- **Solvent Addition:** Add the degassed toluene/water solvent mixture via syringe.



- Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-12 hours).
- Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 2-chloro-4-aryl-phenol.[\[10\]](#)

The workflow for this experimental protocol is visualized below.



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Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-4-iodophenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177997#iupac-name-for-2-chloro-4-iodophenol]

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